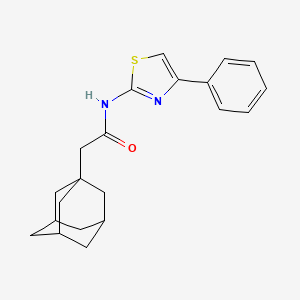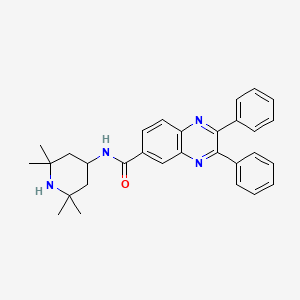
2-(1-adamantyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Übersicht
Beschreibung
2-(1-adamantyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as APTA, and it has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of APTA is not fully understood. However, it has been reported to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a crucial role in the folding, stabilization, and degradation of various client proteins. Inhibition of HSP90 activity leads to the degradation of client proteins, including oncogenic proteins, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
APTA has been reported to have several biochemical and physiological effects. In addition to its anti-cancer activity, APTA has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. APTA has also been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of APTA is its high purity and yield, which makes it an attractive compound for scientific research. APTA has also been reported to have low toxicity in animal models. However, one limitation of APTA is its poor solubility in water, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research of APTA. One area of interest is the development of APTA derivatives with improved solubility and potency. Another area of interest is the investigation of the potential use of APTA in combination with other anti-cancer agents to enhance its efficacy. Furthermore, the potential use of APTA in the treatment of other diseases, such as diabetes and neurodegenerative disorders, should be investigated.
Conclusion
In conclusion, APTA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. APTA has been synthesized using different methods, and it has been investigated for its anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective effects. APTA inhibits the activity of HSP90, leading to the degradation of client proteins and inhibition of cancer cell growth and survival. APTA has advantages and limitations for lab experiments, and there are several future directions for its research.
Wissenschaftliche Forschungsanwendungen
APTA has been investigated for its potential applications in various fields of scientific research. One of the most studied areas is cancer research. APTA has been reported to inhibit the growth of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. APTA has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c24-19(12-21-9-14-6-15(10-21)8-16(7-14)11-21)23-20-22-18(13-25-20)17-4-2-1-3-5-17/h1-5,13-16H,6-12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVGNPGOEQJBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NC(=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3,5-dichloro-4-isopropoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4137898.png)
![N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4137904.png)
![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4137920.png)
![1-ethyl-4-[(methyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4137922.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2,4-dimethylphenoxy)-N-methylethanamine](/img/structure/B4137925.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4137932.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4137939.png)
![N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B4137945.png)
![N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide](/img/structure/B4137950.png)
![4-bromo-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4137964.png)
![N-(3-chlorophenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4137977.png)


![methyl 3-[({[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4137997.png)